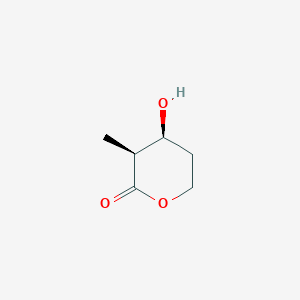
2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-Tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-on ist eine heterocyclische Verbindung, die einen Pyranring mit einer Hydroxylgruppe und einer Methylgruppe aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
. Dieses Verfahren wird aufgrund seiner Effizienz bei der Bildung der Pyranringstruktur bevorzugt. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren und spezifischen Temperaturkontrollen, um sicherzustellen, dass die gewünschte Stereochemie erreicht wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher Verfahren umfassen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3S,4S)-Tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann die Verbindung zu einfacheren Formen reduzieren oder ihre funktionellen Gruppen verändern.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, was die Bildung von Derivaten ermöglicht.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die Reaktionen effizient ablaufen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-Tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: Es wird in der Untersuchung von Enzyminteraktionen und Stoffwechselwegen verwendet.
Medizin: Es hat aufgrund seiner biologischen Aktivität potenzielle therapeutische Anwendungen.
Industrie: Es wird bei der Produktion von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien verwendet.
Wirkmechanismus
Der Mechanismus, durch den (3S,4S)-Tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-on seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die eine Rolle in verschiedenen biologischen Wegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu den beobachteten Wirkungen führt.
Wirkmechanismus
The mechanism by which 2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu ähnlichen Verbindungen gehören:
- Tetrahydro-4-methyl-2H-pyran-2-on
- Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-on
- Tetrahydro-2H-pyran-2-on
Einzigartigkeit
Was (3S,4S)-Tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-on auszeichnet, ist seine spezifische Stereochemie und seine funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen und Forschungsstudien .
Eigenschaften
CAS-Nummer |
265299-35-2 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
(3S,4S)-4-hydroxy-3-methyloxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)2-3-9-6(4)8/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
NENAKBHUJSRFRR-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CCOC1=O)O |
Kanonische SMILES |
CC1C(CCOC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


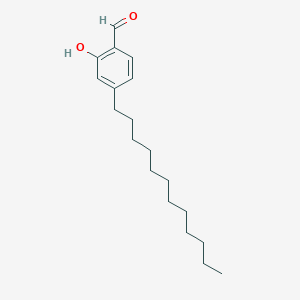
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
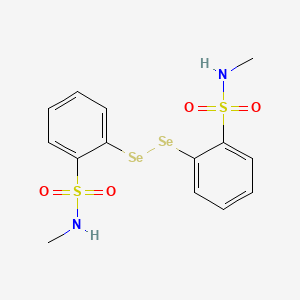
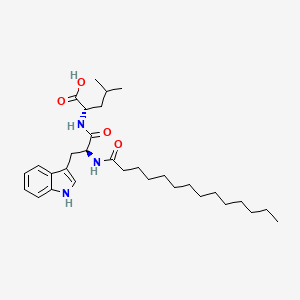
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
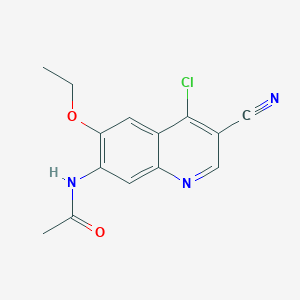
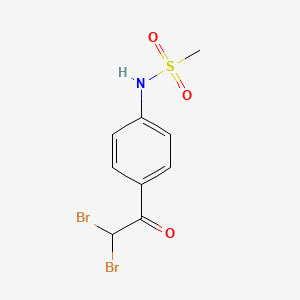
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)

